3-Bromo-1,5-naphthyridin-5-oxide
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Overview
Description
3-Bromo-1,5-naphthyridine 5-oxide is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry. The compound features a bromine atom at the third position and an oxide group at the fifth position of the 1,5-naphthyridine ring system, making it a unique and valuable molecule for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,5-naphthyridine 5-oxide typically involves the bromination of 1,5-naphthyridine followed by oxidation. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The bromination reaction is usually carried out at room temperature or slightly elevated temperatures .
After bromination, the resulting 3-bromo-1,5-naphthyridine is subjected to oxidation to introduce the oxide group at the fifth position. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods: Industrial production of 3-Bromo-1,5-naphthyridine 5-oxide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions and using cost-effective reagents are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1,5-naphthyridine 5-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Organometallic reagents, palladium-catalyzed cross-coupling reactions.
Major Products Formed:
- Oxidized derivatives
- Reduced derivatives
- Substituted naphthyridine compounds
Scientific Research Applications
3-Bromo-1,5-naphthyridine 5-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1,5-naphthyridine 5-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- 3-Chloro-1,5-naphthyridine
- 3-Iodo-1,5-naphthyridine
- 3-Fluoro-1,5-naphthyridine
Comparison: Compared to its analogs, 3-Bromo-1,5-naphthyridine 5-oxide is unique due to the presence of both a bromine atom and an oxide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H5BrN2O |
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Molecular Weight |
225.04 g/mol |
IUPAC Name |
7-bromo-1-oxido-1,5-naphthyridin-1-ium |
InChI |
InChI=1S/C8H5BrN2O/c9-6-4-8-7(10-5-6)2-1-3-11(8)12/h1-5H |
InChI Key |
YFWRWQXUUWRLDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)Br)[N+](=C1)[O-] |
Origin of Product |
United States |
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